ADPM06 - 490035-90-0

ADPM06

Catalog Number: EVT-287631
CAS Number: 490035-90-0
Molecular Formula: C34H24BBr2F2N3O2
Molecular Weight: 715.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADPM06 is an emerging non-porphyrin PDT agent which has been specifically designed for therapeutic application. It was demonstrated that ADPM06-PDT was well tolerated in vivo and elicited impressive complete response rates in various models of cancer when a short drug-light interval was applied. Using a drug and light combination that reduced the clonogenicity of MDA-MB-231 cells by >90%. PDT-induced apoptosis was also found to be independent of p53 tumor suppressor status. A robust therapeutic response in vivo was demonstrated, with a substantial reduction in tumor proliferation observed, as well as a rapid induction of apoptosis and initiation of ER stress, mirroring numerous aspects of the mechanism of action of ADPM06 in vitro. Finally, using a combination of (18) F-labeled 3'-deoxy-3'-fluorothymidine ((18) F-FLT) nuclear and optical imaging, a considerable decrease in tumor proliferation over 24-hr in two models of human cancer was observed. Taken together, this data clearly establishes ADPM06 as an exciting novel PDT agent with significant potential for further translational development. (source: Int J Cancer. 2012 Feb 1;130(3):705-15 ).
Overview

ADPM06, a member of the family of BF2-chelated tetraaryl-azadipyrromethenes, is a novel non-porphyrin photosensitizer designed for photodynamic therapy. This compound exhibits significant potential in cancer treatment due to its excellent photochemical and photophysical properties. Its development aims to enhance the efficacy of photodynamic therapy by improving the biodistribution and imaging capabilities of photosensitizers.

Source and Classification

ADPM06 was synthesized as part of a broader effort to develop non-porphyrin photosensitizers that can effectively target tumors and facilitate therapeutic interventions through light activation. The compound is classified under the category of photosensitizers, specifically designed for applications in photodynamic therapy, which utilizes light to activate therapeutic agents that induce cell death in cancerous tissues.

Synthesis Analysis

Methods

The synthesis of ADPM06 involves an automated radiosynthesis process utilizing Lewis acid-assisted isotopic fluorine-18 to fluorine-19 exchange. The key reagents include ADPM06 itself and tin (IV) chloride as the Lewis acid catalyst. The typical synthesis procedure includes:

  1. Preparation of Fluorine-18 Source: An aqueous solution containing fluorine-18 is passed through a cartridge to isolate the radioactive isotope.
  2. Reaction Setup: The prepared fluorine-18 is reacted with ADPM06 in acetonitrile, with tin (IV) chloride added to facilitate the exchange reaction.
  3. Optimization: The reaction conditions are optimized for various concentrations of ADPM06 and tin (IV) chloride, achieving a decay-corrected radiochemical yield of up to 76.3% under ideal conditions .

Technical Details

The automated synthesis typically takes about 60 minutes, with a radiochemical purity exceeding 95% at the end of the synthesis process. The reaction is conducted at room temperature, with specific ratios of tin (IV) chloride to ADPM06 being crucial for maximizing yield .

Molecular Structure Analysis

ADPM06 has a complex molecular structure characterized by its BF2-chelated framework. The compound's structure includes multiple aromatic rings that contribute to its photophysical properties. Detailed structural data can be derived from spectroscopic analyses such as nuclear magnetic resonance and mass spectrometry, which confirm the integrity and composition of the synthesized compound.

Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of ADPM06 is the isotopic exchange between fluorine-18 and fluorine-19 facilitated by tin (IV) chloride. This reaction can be summarized as follows:

  1. Isotopic Exchange Reaction:
    ADPM06+SnCl4+[18F]F[18F]ADPM06+by products\text{ADPM06}+\text{SnCl}_4+[^{18}\text{F}]\text{F}^-\rightarrow [^{18}\text{F}]\text{ADPM06}+\text{by products}

This reaction highlights the role of tin (IV) chloride as a catalyst that enhances the reactivity of ADPM06 towards fluorine-18 incorporation.

Mechanism of Action

ADPM06 operates through a photodynamic mechanism that involves the generation of reactive oxygen species upon light activation. When exposed to specific wavelengths of light, ADPM06 absorbs energy, leading to:

  1. Excitation: The absorption of light excites electrons within the compound.
  2. Reactive Oxygen Species Generation: This excitation results in energy transfer processes that generate reactive oxygen species, primarily singlet oxygen.
  3. Cellular Damage: Reactive oxygen species induce oxidative stress within targeted cancer cells, leading to apoptosis or necrosis.

In vivo studies have demonstrated that following administration, ADPM06 accumulates in tumor tissues, providing a basis for its use in targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ADPM06 is typically presented as a solid or crystalline form.
  • Solubility: It exhibits solubility in organic solvents such as acetonitrile and ethanol but may have limited solubility in aqueous solutions.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: ADPM06 is reactive towards light activation, which is essential for its function as a photosensitizer.

Relevant analyses include spectroscopic methods that confirm its purity and structural characteristics.

Applications

ADPM06 has significant applications in scientific research, particularly in the field of cancer therapy:

  1. Photodynamic Therapy: It serves as an effective agent for inducing cell death in various cancer models when activated by light.
  2. Molecular Imaging: The radiolabeled version ([^18F]ADPM06) allows for positron emission tomography imaging, aiding in assessing tumor biodistribution and pharmacokinetics.
  3. Research Tool: ADPM06 provides insights into mechanisms of action for new therapeutic strategies against cancer.
Introduction to ADPM06 as a Novel Photosensitizer

Historical Development of Non-Porphyrin Photodynamic Therapy (PDT) Agents

The evolution of photosensitizers has progressed through distinct generations, each addressing specific limitations of predecessors. First-generation PS (exemplified by Photofrin®) suffered from significant drawbacks including chemical heterogeneity, prolonged skin photosensitivity (up to 2-3 months post-administration), suboptimal molar attenuation coefficients (approximately 1.17 × 10³ mol/L·cm), and activation wavelengths (around 630 nm) too short for deep tissue penetration [4] [5]. These limitations necessitated the development of second-generation PS, characterized by improved purity, longer activation wavelengths, and reduced side effects. Key representatives included chlorins (e.g., Foscan®), bacteriochlorins (e.g., Tookad®), and phthalocyanines, which collectively expanded the "phototherapeutic window" (650-850 nm) crucial for clinical efficacy [5].

The emergence of BODIPY (boron-dipyrromethene) derivatives marked a pivotal shift toward non-porphyrin scaffolds. BODIPY cores offered exceptional photochemical stability, high molar absorptivity, and facile structural modification. However, conventional BODIPYs typically emitted in the 520-600 nm range, still suboptimal for deep-tissue applications. This spurred development of aza-BODIPY derivatives where a carbon atom in the meso-position was replaced by nitrogen, creating the azadipyrromethene core. This structural innovation induced significant bathochromic shifts, pushing absorption and emission into the near-infrared (NIR) region (>700 nm) [6]. ADPM06 emerged from this evolutionary trajectory as a member of the BF2-chelated tetraaryl-azadipyrromethene family, specifically engineered to combine deep tissue penetration with superior photodynamic efficacy [3] [6] [9].

Table 1: Comparative Analysis of Photosensitizer Generations Relevant to ADPM06 Development

GenerationRepresentative AgentsCore StructureActivation Wavelength (nm)Key LimitationsAdvancements
FirstPhotofrin®Hematoporphyrin derivative~630Chemical heterogeneity, prolonged skin photosensitivity, low tissue penetrationFirst clinically approved PDT agents
SecondFoscan® (chlorin), Tookad® (bacteriochlorin), Zinc PhthalocyanineModified tetrapyrroles650-750Variable tumor selectivity, complex synthesisImproved purity, longer wavelengths, reduced photosensitivity
Non-PorphyrinAza-BODIPY derivatives (e.g., ADPM06 precursor structures)Azadipyrromethene680-850Early versions had aggregation issues & moderate singlet oxygen yieldNIR absorption, structural tunability, electronic neutrality
ADPM PlatformADPM06BF2-Chelated Tetraaryl-Azadipyrromethene~700-800Requires optimization of pharmacokineticsSuperior NIR absorption, high photostability, synthetic versatility

Structural Classification of BF2-Chelated Tetraaryl-Azadipyrromethenes

ADPM06 belongs to the azadipyrromethene (ADPM) chemical class, characterized by a diazaindacene core where two pyrrole units are bridged by a nitrogen atom. The defining structural feature is the boron difluoride (BF₂) chelation at the central cavity, creating a rigid, planar architecture essential for photophysical stability and efficient intersystem crossing. The "tetraaryl" designation refers to the four aromatic substituents (typically at the 3,3',5,5'-positions) appended to the peripheral carbons of the dipyrromethene framework [1] [6].

The synthetic pathway to ADPM06 derivatives typically begins with diaryl α,β-unsaturated ketones (chalcones). Michael addition of nitromethane anions to these chalcones yields 1,3-diaryl-4-nitrobutan-1-ones, which subsequently undergo condensation with ammonium acetate in refluxing butanol. This cascade generates the azadipyrromethene ligand precursor via formation of a pyrrole and nitroso-pyrrole intermediate, followed by condensation. Final boron chelation using boron trifluoride etherate affords the target ADPM scaffold. Critical to ADPM06's specific properties are its brominated aryl substituents (contributing to heavy-atom effects) and electron-donating methoxy groups, strategically positioned to optimize photodynamic activity [6].

The molecular structure exhibits remarkable planarity confirmed by X-ray crystallography (e.g., analogue 1a), ensuring extended π-conjugation. This conjugation, combined with the electron-withdrawing BF₂ group and electron-donating aryl substituents, creates a pronounced "push-pull" electronic system. This arrangement significantly narrows the HOMO-LUMO gap, resulting in the observed NIR absorption and emission. Crucially, the bromine atoms enhance spin-orbit coupling, facilitating the transition from the excited singlet state to the longer-lived triplet state—a prerequisite for efficient energy transfer to molecular oxygen and subsequent singlet oxygen (¹O₂) generation [1] [6] [10].

Table 2: Structural Features and Substituent Effects in BF₂-Chelated Tetraaryl-Azadipyrromethenes

Structural ElementRole in Photophysics/PhotochemistryImpact on PDT EfficacyExample in ADPM06 Context
BF₂ ChelationImparts rigidity, enhances planarity, reduces non-radiative decayIncreases fluorescence quantum yield and photostabilityCreates the core photosensitizing structure
Aryl Substituents (3,3',5,5')Modulate electron density, influence HOMO-LUMO energy gapDetermines absorption/emission wavelength and molar absorptivityTetra-aryl configuration with bromine and methoxy groups
Heavy Atoms (e.g., Br)Promote spin-orbit coupling, enhance intersystem crossingBoost triplet state yield and singlet oxygen generationBromine atoms strategically positioned on aryl rings
Electron-Donating Groups (e.g., OMe, NMe₂)Induce bathochromic shifts via donor-acceptor effectExtend absorption into deeper-penetrating NIR regionsMethoxy (-OMe) and dimethylamino (-NMe₂) groups
Extended ConjugationLowers energy of π-π* transitionsShifts absorption further into therapeutic window (650-850 nm)Achieved through aryl group π-systems

Rationale for ADPM06 in Targeted PDT: Photochemical and Photophysical Superiority

ADPM06 demonstrates compelling photophysical advantages over conventional PDT agents. Its absorption maximum lies within the optimal phototherapeutic window (typically 680-800 nm), enabling superior tissue penetration (up to several millimeters deeper than visible light-activated agents). This NIR absorption is coupled with remarkably high molar extinction coefficients (ε ≈ 68,000 - 109,000 M⁻¹cm⁻¹), significantly exceeding those of porphyrin-based agents like Photofrin®. This translates to greater light capture efficiency per molecule, reducing both drug and light doses required for therapeutic efficacy [1] [6] [9]. Fluorescence emission in the NIR region (~700-850 nm) provides an intrinsic theragnostic capability, allowing simultaneous tumor imaging and therapy [1] [10].

The photochemical mechanism underpinning ADPM06's efficacy predominantly involves the Type II photoreaction. Upon illumination, the excited singlet state ADPM06 undergoes efficient intersystem crossing (ISC) to its triplet state, facilitated by bromine-induced heavy atom effects. This triplet state then transfers energy directly to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂)—the primary mediator of PDT-induced cell death. While quantum yields of singlet oxygen (ΦΔ) for specific ADPM06 analogues require further optimization (reported values for similar compounds range from 0.07-0.42), strategic structural modifications, particularly heavy atom incorporation and prevention of aggregation, significantly enhance this critical parameter [6] [7] [9].

A key pharmacological rationale for ADPM06 lies in its suitability for vascular-targeted PDT (V-PDT). Biodistribution studies using a radiolabeled analogue ([¹⁸F]ADPM06) in murine models revealed distinct pharmacokinetics: rapid initial distribution followed by gradual clearance from most organs (heart, lungs, liver, pancreas, spleen, kidney, intestine, muscle, brain) over 120 minutes. Crucially, high and persistent radioactivity levels were observed in bone and tumor tissue. This profile, combined with rapid blood clearance, positions ADPM06 perfectly for V-PDT protocols employing short drug-light intervals (DLI). Administering light irradiation immediately post-injection (when PS concentration remains high within tumor vasculature) leverages blood oxygen abundance and induces rapid vascular shutdown—a validated mechanism for tumor eradication [2] [9]. Metabolite analysis in plasma (30 min post-injection) indicated that ~76.3% of radioactivity corresponded to intact [¹⁸F]ADPM06, suggesting reasonable metabolic stability during the critical therapeutic window [2].

Table 3: Key Photophysical and Pharmacokinetic Properties Supporting ADPM06 Application in PDT

PropertyValue/RangeSignificance for PDTExperimental Evidence
Absorption Maxima (λₐᵦₛ)~680 - 798 nm (depending on substituents)Deep tissue penetration, operation within phototherapeutic windowUV-Vis spectroscopy of analogues [1] [6]
Molar Extinction Coefficient (ε)55,000 - 109,000 M⁻¹cm⁻¹High light capture efficiency, enables lower drug dosesSpectrophotometric quantification [1] [6]
Fluorescence Emission (λₑₘ)~700 - 830 nmPotential for fluorescence imaging guidance (theranostics)Fluorescence spectroscopy [1] [6] [10]
Blood ClearanceGradual decrease over 120 minSuitable for vascular PDT with short drug-light intervalBiodistribution of [¹⁸F]ADPM06 in mice [2]
Tumor AccumulationModerate sustained levels for 60+ minSufficient for tumor cell targeting and ablationPET imaging in MDA-MB-231-HTB-26 tumor-bearing mice [2]
Metabolic Stability (Plasma, 30 min)76.3% intact [¹⁸F]ADPM06Ensures adequate concentration of active PS during illuminationMetabolite analysis in plasma [2]

Properties

CAS Number

490035-90-0

Product Name

ADPM06

IUPAC Name

5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C34H24BBr2F2N3O2

Molecular Weight

715.19

InChI

InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3

InChI Key

YVKIKMDAXWFEJI-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=C(C(=C2N=C3[N+]1=C(C(=C3C4=CC=CC=C4)Br)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Br)C7=CC=C(C=C7)OC)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Azadipyrromethane ADPM06; ADPM 06; ADPM-06.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.